2-Deoxyglucose-1-phosphate

Beschreibung

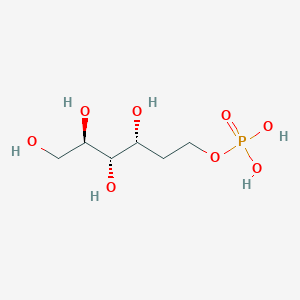

Structure

3D Structure

Eigenschaften

CAS-Nummer |

54482-78-9 |

|---|---|

Molekularformel |

C6H15O8P |

Molekulargewicht |

246.15 g/mol |

IUPAC-Name |

[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H15O8P/c7-3-5(9)6(10)4(8)1-2-14-15(11,12)13/h4-10H,1-3H2,(H2,11,12,13)/t4-,5-,6+/m1/s1 |

InChI-Schlüssel |

FYGQELPEEVKRJZ-PBXRRBTRSA-N |

SMILES |

C(COP(=O)(O)O)C(C(C(CO)O)O)O |

Isomerische SMILES |

C(COP(=O)(O)O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Kanonische SMILES |

C(COP(=O)(O)O)C(C(C(CO)O)O)O |

Andere CAS-Nummern |

54482-78-9 |

Synonyme |

2-deoxyglucose-1-phosphate 2-DG-1-P |

Herkunft des Produkts |

United States |

Biosynthesis and Chemical Formation of 2 Deoxyglucose 1 Phosphate

Enzymatic Synthesis Pathways of 2-Deoxyglucose-1-phosphate

The enzymatic production of this compound can be achieved through the action of specific enzymes that catalyze the transfer of a phosphate (B84403) group to 2-deoxy-D-glucose.

One key enzyme in this process is phosphoglucomutase . In vitro studies have demonstrated that phosphoglucomutase can synthesize this compound from 2-Deoxyglucose-6-phosphate (DG-6-P). wiley.com

Another significant enzymatic route involves phosphorylases . Thermostable α-glucan phosphorylase from Aquifex aeolicus VF5 can utilize D-glucal to produce 2-deoxy-α-D-glucose 1-phosphate (2dGlc-1-P) in situ. kagoshima-u.ac.jpmdpi.com This reaction is part of an enzymatic polymerization process to create 2-deoxyamylose. kagoshima-u.ac.jp Similarly, cellobiose (B7769950) phosphorylase from Cellulomonas uda can use D-glucal as a substrate to produce 2-deoxy-α-D-glucose 1-phosphate. nih.gov

The following table summarizes the key enzymes involved in the synthesis of this compound:

| Enzyme Family | Specific Enzyme | Substrate(s) | Product |

| Mutase | Phosphoglucomutase | 2-Deoxyglucose-6-phosphate | This compound |

| Phosphorylase | α-Glucan phosphorylase (Aquifex aeolicus VF5) | D-glucal, Inorganic Phosphate | 2-deoxy-α-D-glucose 1-phosphate |

| Phosphorylase | Cellobiose phosphorylase (Cellulomonas uda) | D-glucal, Inorganic Phosphate | 2-deoxy-α-D-glucose 1-phosphate |

Consideration of Phosphate Donor Mechanisms for this compound Formation

The formation of this compound through enzymatic action relies on the availability of a phosphate donor.

In the case of phosphoglucomutase , the reaction mechanism involves the transfer of a phosphate group from a phosphorylated enzyme intermediate. The enzyme itself becomes transiently phosphorylated, acting as the immediate phosphate donor to convert the substrate.

For phosphorylases , such as cellobiose phosphorylase, the phosphate donor is inorganic phosphate (Pi). mdpi.comnih.gov The proposed mechanism for cellobiose phosphorylase involves the direct protonation of D-glucal by the enzyme-bound phosphate, which then performs a nucleophilic attack on the reactive C-1 of the substrate. nih.gov Similarly, α-glucan phosphorylase utilizes inorganic phosphate to convert D-glucal into 2-deoxy-α-d-glucose 1-phosphate. mdpi.com

In some synthetic strategies, adenosine triphosphate (ATP) can serve as the phosphate donor in reactions catalyzed by kinases like hexokinase, although this typically yields 2-deoxyglucose-6-phosphate as the primary product. smolecule.com The subsequent conversion to the 1-phosphate isomer would then be necessary.

In Vivo Metabolic Formation of this compound

Within living organisms, this compound has been identified as a metabolite of 2-deoxy-D-glucose. Following the administration of radiolabeled 2-deoxy-D-glucose ([¹⁴C]DG) in rats, several metabolites are formed in the brain. wiley.com

The primary metabolic pathway begins with the phosphorylation of 2-deoxy-D-glucose to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P) by hexokinase. mdpi.compatsnap.com This is the same initial step as glucose metabolism. mdpi.com However, due to the absence of the 2-hydroxyl group, 2-DG-6-P cannot be isomerized to fructose-6-phosphate (B1210287) and thus does not proceed through glycolysis. mdpi.compatsnap.com

Instead, 2-DG-6-P can be further metabolized. Studies in rat brains have shown that 2-DG-6-P is converted to This compound (DG-1-P) and 2-Deoxyglucose-1,6-bisphosphate (DG-1,6-P₂) . wiley.com These conversions are catalyzed by the enzyme phosphoglucomutase. wiley.com Approximately 45 minutes after a pulse infusion of [¹⁴C]DG, DG-1-P constituted about 5% of the total ¹⁴C in the brain. wiley.com

It has also been observed that 2-deoxyglucose can be incorporated into glycogen (B147801) in both heart and skeletal muscle in vivo, suggesting the formation of UDP-2-deoxyglucose as a precursor, which would necessitate the presence of this compound. nih.gov

The following table outlines the in vivo metabolic pathway leading to this compound:

| Precursor | Intermediate Metabolite(s) | Key Enzyme(s) |

| 2-Deoxy-D-glucose | 2-Deoxy-D-glucose-6-phosphate | Hexokinase |

| 2-Deoxy-D-glucose-6-phosphate | This compound, 2-Deoxyglucose-1,6-bisphosphate | Phosphoglucomutase |

Chemical Synthetic Approaches for this compound

Chemical synthesis provides an alternative to enzymatic methods for producing this compound. These approaches often involve multiple steps, including protection of hydroxyl groups, phosphorylation, and deprotection.

One described method for a related compound, N-acetyl-β-D-glucosamine 1-phosphate, involves the condensation of crystalline phosphoric acid with the fully acetylated sugar. doi.org The O-acetyl protecting groups are subsequently removed using a base like lithium hydroxide. doi.org A similar strategy could theoretically be applied to the synthesis of this compound.

The synthesis of UDP-2-deoxyglucose has been achieved chemically, which involves the formation of a this compound intermediate. tandfonline.com This process can start from thioglycosides, followed by phosphorylation and coupling with uridine-5'-monophosphate (UMP)-morpholidate. tandfonline.com

The use of glycosyl halides, such as bromides and chlorides, under Koenigs-Knorr conditions is a classical approach for forming glycosidic bonds and could be adapted for phosphorylation at the anomeric position. nih.gov

Metabolic Functions and Intermediary Roles of 2 Deoxyglucose 1 Phosphate

Involvement in Nucleic Acid Biosynthesis Pathways

The synthesis of nucleic acids requires a steady supply of deoxyribonucleotides. These are produced through complex pathways, including the reduction of ribonucleotides and various salvage pathways. The formation of the deoxyribose sugar moiety is a critical step.

Deoxyribonucleotide synthesis is fundamentally linked to pentose (B10789219) phosphate (B84403) metabolism. One key intermediate is 2-deoxyribose-5-phosphate (DR5P), which can be synthesized from glyceraldehyde-3-phosphate and acetaldehyde (B116499) by the enzyme deoxyriboaldolase (DERA). nih.gov Subsequently, phosphopentomutase (PPMase) catalyzes the conversion of DR5P to 2-deoxyribose-1-phosphate, which can then be attached to a nucleobase by a nucleoside phosphorylase to form a deoxyribonucleoside. nih.govasm.org

The introduction of 2-deoxyglucose-1-phosphate into the cellular environment presents a potential point of interference. As an analog of other sugar-1-phosphate compounds, DG-1-P may interact with enzymes of the pentose phosphate and nucleotide salvage pathways. While direct evidence for its role as a substrate in this specific pathway is limited in the reviewed literature, its structural similarity to 2-deoxyribose-1-phosphate suggests a high potential for competitive inhibition of enzymes like nucleoside phosphorylases or phosphopentomutases. Such inhibition would disrupt the delicate balance of intermediates required for efficient DNA synthesis and repair.

Research into engineered enzymes, termed phosphodeoxyribosyltransferases, highlights the potential for molecules with a deoxyribose-phosphate backbone to be utilized in nucleotide synthesis. nih.gov These designed enzymes can exchange nucleobases on a deoxyribose monophosphate scaffold. nih.gov This demonstrates the enzymatic plausibility of incorporating structurally similar analogs like this compound, or its derivatives, into pathways that could ultimately disrupt the fidelity of nucleic acid production.

| Enzyme | Normal Substrate(s) | Normal Product(s) | Potential Interaction with DG-1-P |

| Deoxyriboaldolase (DERA) | Glyceraldehyde-3-phosphate, Acetaldehyde | 2-deoxyribose-5-phosphate | Indirectly affected by metabolic shifts |

| Phosphopentomutase (PPMase) | 2-deoxyribose-5-phosphate | 2-deoxyribose-1-phosphate | Potential competitive inhibition by DG-1-P |

| Nucleoside Phosphorylase (NPase) | 2-deoxyribose-1-phosphate, Nucleobase | 2'-deoxyribonucleoside, Phosphate | Potential competitive inhibition by DG-1-P |

Participation in Glycolipid Biosynthesis

Glycolipids are essential components of cellular membranes that play critical roles in membrane stability, cell adhesion, and signal transduction. Their biosynthesis, much like that of glycoproteins, relies on the sequential addition of sugar moieties from nucleotide-activated donors to a lipid core, such as diacylglycerol or ceramide. oup.com

The metabolic interference caused by 2-deoxyglucose extends to the synthesis of these vital lipids. Research has demonstrated that 2-deoxyglucose can be incorporated into the glycolipids of both normal and transformed hamster cells. researchgate.net The mechanism is analogous to the disruption of glycoprotein (B1211001) synthesis. The cell produces nucleotide-activated deoxy-sugars, such as UDP-2-deoxyglucose, which are then mistakenly used by glycosyltransferases in the glycolipid assembly line. oup.comresearchgate.net

The incorporation of 2-deoxyglucose into a glycolipid structure results in an abnormal molecule. This alteration can affect the physical properties of the cell membrane and interfere with the recognition and binding functions of the glycolipid, potentially disrupting critical cell-cell communication and signaling pathways that rely on specific carbohydrate structures for their function.

| Biosynthetic Pathway | Key Intermediates | Effect of 2-Deoxyglucose Metabolites | Research Finding |

| Glycolipid Synthesis | Diacylglycerol (DAG), UDP-glucose | UDP-2-deoxyglucose acts as a fraudulent substrate for glycosyltransferases. | Incorporation of 2-deoxyglucose into the glycolipids of hamster cells. researchgate.net |

| Lipoteichoic Acid (LTA) Synthesis (in bacteria) | Glucosyl-diacylglycerol (Glc2-DAG) from UDP-glucose | Potential for incorporation of 2-deoxyglucose into the glycolipid anchor, disrupting cell wall integrity. | LTA synthesis begins with the formation of a glycolipid anchor from UDP-glucose and DAG. oup.com |

Enzymology and Biochemical Interactions of 2 Deoxyglucose 1 Phosphate

Enzymes Interacting with 2-Deoxyglucose-1-phosphate as Substrate or Product

Several enzymes involved in glucose and nucleotide sugar metabolism can recognize and process 2-dG-1-P, either by forming it from its 6-phosphate isomer or by using it as a substrate for further enzymatic reactions.

Phosphoglucomutase (PGM) is a key enzyme that catalyzes the reversible conversion of glucose-1-phosphate to glucose-6-phosphate. Research has demonstrated that PGM can also act on the deoxy-analog, interconverting 2-deoxyglucose-6-phosphate (2-dG-6-P) and this compound (2-dG-1-P). nih.govwiley.com For instance, in rat brain tissue, 2-dG-1-P can be synthesized from 2-dG-6-P by the action of PGM in vitro. wiley.com The bifunctional enzyme phosphomannomutase/phosphoglucomutase (PMM/PGM), encoded by the algC gene in Pseudomonas aeruginosa, has also been shown to catalyze the conversion of 2-dG-6-P to its corresponding isomer. nih.gov

α-Glucan Phosphorylase utilizes α-D-glucose-1-phosphate to extend α(1→4)-glucan chains, a process central to glycogen (B147801) and starch metabolism. Due to a relaxed substrate specificity, this enzyme can also recognize 2-dG-1-P as a glycosyl donor. mdpi.com This allows for the enzymatic polymerization of 2-dG-1-P onto a maltooligosaccharide primer, resulting in the formation of a polysaccharide chain composed of 2-deoxyglucose units, known as 2-deoxyamylose. beilstein-journals.org This has been observed with α-glucan phosphorylases from various sources, including potato and the thermophilic bacterium Aquifex aeolicus. beilstein-journals.org

GDP-mannose pyrophosphorylase (ManC) is an enzyme that synthesizes GDP-mannose from mannose-1-phosphate and GTP. The enzyme from Escherichia coli exhibits broad substrate specificity and can utilize 2-dG-1-P to produce GDP-2-deoxy-glucose. georgefox.eduresearchgate.net This highlights the enzyme's flexibility in accommodating modifications at the C-2 position of the hexose (B10828440) phosphate (B84403) substrate.

UTP-glucose-1-phosphate uridylyltransferase (GalU) , also known as UDP-glucose pyrophosphorylase, is responsible for the synthesis of UDP-glucose from glucose-1-phosphate and UTP. wikipedia.org It has been proposed that this enzyme can also use 2-dG-1-P as a substrate to synthesize UDP-2-deoxy-glucose, a key intermediate in the study of glycosylation. researchgate.net

| Enzyme | Interaction with this compound | Product(s) | Source Organism/Tissue (Example) |

|---|---|---|---|

| Phosphoglucomutase (PGM) | Product of isomerization from 2-Deoxyglucose-6-phosphate | This compound | Rat Brain wiley.com |

| α-Glucan Phosphorylase | Substrate for polymerization | 2-Deoxyamylose | Potato, Aquifex aeolicus beilstein-journals.org |

| GDP-mannose pyrophosphorylase (ManC) | Substrate for nucleotide sugar synthesis | GDP-2-deoxy-glucose | Escherichia coli georgefox.eduresearchgate.net |

| UTP-glucose-1-phosphate uridylyltransferase (GalU) | Substrate for nucleotide sugar synthesis (Proposed) | UDP-2-deoxy-glucose | Animal enzymes researchgate.net |

Specificity and Kinetic Considerations in this compound Transformations

The absence of the 2-hydroxyl group in 2-dG-1-P generally leads to a lower affinity and/or catalytic rate when it interacts with enzymes that have evolved to process glucose-1-phosphate or other natural hexose phosphates.

For Phosphoglucomutase , the conversion of 2-dG-6-P is significantly less efficient than the conversion of its natural substrates. The PMM/PGM enzyme from P. aeruginosa (AlgC) shows much lower activity with 2-deoxyglucose-6-phosphate compared to mannose-1-phosphate (M-1-P) and glucose-1-phosphate (G-1-P). nih.gov While specific kinetic values for the deoxy-analog are not well-documented, the apparent Km values for M-1-P and G-1-P are 17 µM and 22 µM, respectively, indicating a high affinity for its natural substrates. nih.gov The reduced activity with the deoxy-analog suggests that the 2-hydroxyl group is important for optimal enzyme binding and catalysis.

The substrate promiscuity of α-Glucan Phosphorylase allows it to utilize various glucose-1-phosphate analogs. However, the efficiency of these reactions can vary. For potato phosphorylase, it has been shown to recognize 2-deoxy-α-D-glucose-1-phosphate as a glycosyl donor. mdpi.com The kinetic parameters for the natural substrate, glucose-1-phosphate, with muscle phosphorylase have been well-characterized, providing a baseline for comparison. The relaxed specificity of phosphorylases makes them useful for the synthesis of non-natural polysaccharides. beilstein-journals.org

GDP-mannose pyrophosphorylase (ManC) from E. coli demonstrates notable substrate flexibility. It can utilize 2-deoxy-glucose-1-phosphate, which is structurally analogous to mannose-1-phosphate at the C-2 position, with an activity that is approximately 29% of that observed with mannose-1-phosphate. georgefox.edu This indicates that while the enzyme can accommodate the deoxy-sugar, the presence of the hydroxyl group at the C-2 position contributes to more efficient catalysis. Studies on the Salmonella enterica GDP-ManPP have shown that while 2-deoxy-mannopyranosyl 1-phosphate is a substrate, it has a significantly higher Km value compared to the native mannose-1-phosphate, indicating weaker binding. beilstein-journals.org

The activity of UTP-glucose-1-phosphate uridylyltransferase (GalU) with 2-dG-1-P has not been extensively characterized kinetically. However, it is known that this class of enzymes generally exhibits a high degree of specificity for its substrates. wikipedia.org The synthesis of UDP-2-deoxy-glucose has been achieved chemically, but its enzymatic synthesis and the associated kinetics remain an area for further investigation. researchgate.net

| Enzyme | Natural Substrate | Km (µM) | Organism | Note on this compound Interaction |

|---|---|---|---|---|

| PMM/PGM (AlgC) | Mannose-1-phosphate | 17 | Pseudomonas aeruginosa nih.gov | Catalyzes the conversion of 2-dG-6-P, but with much lower activity. nih.gov |

| Glucose-1-phosphate | 22 | |||

| GDP-mannose pyrophosphorylase | Mannose-1-phosphate | - | Salmonella enterica beilstein-journals.org | 2-Deoxy-mannose-1-phosphate is a substrate but with a significantly higher Km. beilstein-journals.org |

| GDP-mannose pyrophosphorylase (ManC) | Mannose-1-phosphate | - | Escherichia coli georgefox.edu | Activity with 2-deoxy-glucose-1-phosphate is 29% of that with mannose-1-phosphate. georgefox.edu |

Methodological Approaches in 2 Deoxyglucose 1 Phosphate Research

Analytical Techniques for Detection and Quantification of 2-Deoxyglucose-1-phosphate

The detection and quantification of 2DG-1-P are challenging due to its low abundance compared to its isomer, 2-deoxyglucose-6-phosphate (2DG-6-P), and its inherent chemical properties. Researchers have adapted and developed several sophisticated analytical methods to identify and measure this compound in biological samples.

A primary challenge in the analysis of 2DG-1-P is its instability in acidic conditions. Standard acid extraction methods used in metabolomics can lead to the hydrolysis of the phosphate (B84403) group, regenerating the parent [14C]DG from labeled metabolites and consequently underestimating the metabolite pools. wiley.com To circumvent this, ethanol (B145695) extraction is employed to preserve the integrity of phosphorylated derivatives. wiley.com

Following extraction, chromatographic separation is crucial. Ion-exchange chromatography has been successfully used to separate free [3H]-2-DG from its phosphorylated forms. google.com In studies on rat brains, researchers have used chromatography to separate at least six different 14C-labeled metabolites of 2DG, including 2DG-1-P. wiley.com High-Performance Liquid Chromatography (HPLC) is a common technique, though for 2DG and its derivatives, detection can be challenging as the molecule lacks a strong chromophore, sometimes necessitating detection at very low wavelengths like 195 nm. google.com A more advanced approach combines liquid chromatography with mass spectrometry (LC-MS). chemrxiv.orgchemrxiv.org While a specific LC-MS method for 2DG-1-P is not widely established, methods developed for its analog, 2-fluoro-2-deoxyglucose (2FDG) and its 6-phosphate metabolite (2FDG-6-P), demonstrate the high sensitivity and specificity of this technique, which could be adapted for 2DG-1-P. chemrxiv.orgchemrxiv.org Such methods can achieve detection limits in the femtomole range. chemrxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. For instance, 19F NMR has been used to detect the formation of 2-fluoro-2-deoxy-D-glucose-1-phosphate (FDG-1-P), an analog of 2DG-1-P, in mouse brain tissue. researchgate.net Similarly, 31P NMR can be used to detect various phosphorylated compounds, including the more abundant 2DG-6-P, and could potentially identify the unique signal of 2DG-1-P. nih.govfrontiersin.org

Enzymatic assays, often utilizing fluorometric or photometric detection, have been developed for the quantification of 2DG and 2DG-6-P. cosmobiousa.comnih.gov These assays leverage the differential reactivity of glucose-6-phosphate dehydrogenase (G6PDH) variants. nih.gov While not directly targeting 2DG-1-P, the principles of these enzymatic assays could potentially be modified with specific enzymes that recognize 2DG-1-P to create a targeted quantification method.

Table 1: Summary of Analytical Techniques for this compound (and its analogs)

| Technique | Principle | Application in 2DG-1-P Research | Key Considerations | Citations |

|---|---|---|---|---|

| Ethanol Extraction | Preferential precipitation of macromolecules while keeping small metabolites in solution. | Preserves acid-labile phosphate esters like 2DG-1-P during sample preparation. | Avoids hydrolysis associated with acid extraction methods. | wiley.com |

| Ion-Exchange Chromatography | Separation based on the net charge of molecules. | Used to separate phosphorylated forms of 2DG (like 2DG-1-P) from the unphosphorylated parent compound. | Effective for separating charged from uncharged species. | wiley.comgoogle.com |

| HPLC with RI/UV Detection | High-performance liquid chromatography separates compounds; Refractive Index (RI) or Ultraviolet (UV) detectors identify them. | General method for analyzing 2DG purity and its metabolites. | 2DG lacks a strong chromophore, requiring low UV wavelengths (195 nm). | google.com |

| LC-MS | Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. | A highly sensitive and specific method for quantifying 2FDG and 2FDG-6-P; adaptable for 2DG-1-P. | Can achieve very low detection limits (fmol range). | chemrxiv.orgchemrxiv.org |

| NMR Spectroscopy (19F, 31P) | Exploits the magnetic properties of atomic nuclei to provide structural and quantitative information. | 19F NMR has identified FDG-1-P; 31P NMR can detect various phosphorylated metabolites. | Non-destructive; provides structural information. Low sensitivity compared to MS. | researchgate.netnih.gov |

| Enzymatic Assays | Use of specific enzymes (e.g., G6PDH) to catalyze a reaction that produces a measurable signal (fluorometric/photometric). | Established for 2DG and 2DG-6-P; could be adapted for 2DG-1-P with specific enzymes. | High specificity and sensitivity; avoids the need for radioisotopes. | cosmobiousa.comnih.gov |

Isotopic Tracing Methods for Studying this compound Metabolism

Isotopic tracing is a fundamental technique for elucidating metabolic pathways by tracking the fate of isotopically labeled molecules. biorxiv.org Introducing a heavy or radioactive isotope into a precursor molecule allows researchers to follow its conversion into various downstream metabolites, providing direct evidence of metabolic flux. nih.gov This approach has been critical in demonstrating the existence and synthesis of 2DG-1-P.

The most direct evidence for the in vivo formation of 2DG-1-P comes from studies using radiolabeled 2DG. wiley.com By administering 2-Deoxy-D-[14C]glucose to rats, researchers were able to trace the distribution of the carbon-14 (B1195169) label into various metabolic products within the brain. wiley.com This technique not only confirmed that 2DG is more extensively metabolized than just to 2DG-6-P but also allowed for the identification of previously unrecognized metabolites, including 2DG-1-P and 2-deoxyglucose-1,6-bisphosphate. wiley.com

Besides radioactive isotopes like 14C and 3H, stable isotopes such as 13C and 18O are also used. frontiersin.orgwikipedia.org For example, 18O stable isotope labeling has been adapted for cancer cell cultures to investigate ATP turnover and the distribution of labeled phosphoryl groups among various phosphate-carrying molecules, which could include 2DG-1-P. frontiersin.org These stable isotope tracing experiments, often coupled with mass spectrometry or NMR, provide detailed insights into metabolic network activity without the need for radioactivity. biorxiv.org

The specific application of labeled 2DG has been pivotal in proving that 2DG-1-P is a bona fide metabolite in the brain. In a seminal study, researchers administered 2-Deoxy-D-[14C]glucose ([14C]DG) to rats and analyzed the ethanol extracts of their brains. wiley.com

The use of [14C]DG revealed that a significant portion of the radioactivity was incorporated into compounds other than the expected 2DG-6-P. wiley.com Through careful chromatographic separation and analysis, two major acid-labile derivatives were identified: [14C]DG-1-phosphate and [14C]DG-1,6-bisphosphate. wiley.com These findings demonstrated that the metabolic pathway of 2DG extends beyond simple phosphorylation at the C6 position. The study quantified the relative amounts of these metabolites, showing that their levels were influenced by the tissue glucose concentration. wiley.com

A parallel line of evidence comes from studies with fluorinated 2DG analogs. Research using 19F-labeled 2-fluoro-2-deoxy-D-glucose (FDG) has also identified FDG-1-P as a metabolite in the brain, suggesting a common metabolic pathway for these glucose analogs. researchgate.net

Table 2: Relative Abundance of [14C]DG Metabolites in Rat Brain 45 Minutes After [14C]DG Pulse

| Metabolite | Percentage of Total 14C in Brain |

|---|---|

| [14C]DG-1-phosphate (DG-1-P) | ~5% |

| [14C]DG-1,6-bisphosphate (DG-1,6-P2) | ~10-15% |

Data derived from findings in rat brain studies, highlighting that a substantial fraction of 2DG is converted to metabolites other than 2DG-6-P. wiley.com

In Vitro Cellular and Biochemical Models for Investigating this compound

To understand the enzymatic and cellular mechanisms underlying the formation and function of 2DG-1-P, researchers utilize a range of in vitro models. These models, from purified enzyme systems to complex cell cultures, allow for controlled investigation of specific biochemical reactions and cellular responses.

Biochemical Models (Enzyme Assays): At the most fundamental level, biochemical models using purified enzymes are employed to demonstrate potential synthesis routes. It has been shown in vitro that the enzyme phosphoglucomutase can synthesize both 2DG-1-P and 2DG-1,6-bisphosphate from 2DG-6-P. wiley.com This type of cell-free system provides direct proof of an enzyme's catalytic capability and is essential for characterizing the kinetics and regulation of the reaction. Studies on the human phosphatase HDHD1, an ortholog of the yeast Dog2 phosphatase, have shown in vitro that it possesses phosphatase activity toward 2DG-6-P, highlighting how biochemical assays can be used to identify enzymes that regulate the levels of phosphorylated 2DG species. nih.govbiorxiv.org

Cellular Models: Cellular models provide a more physiologically relevant context for studying metabolism.

Primary Cell Cultures: Primary cultured rat astrocytes have been used as a model to study 2DG metabolism. nih.gov In these cells, exposure to 2DG leads to the accumulation of 2DG-6-P and the identification of other metabolites, including 2DG-1-P. nih.gov These studies also confirmed the incorporation of 2DG into glycogen (B147801), a process that would proceed via a 2DG-1-P intermediate. nih.gov

Yeast Models: The yeast Saccharomyces cerevisiae is a powerful model organism for studying fundamental cellular processes. Researchers have used yeast to investigate resistance mechanisms to 2DG. nih.govnih.gov These studies identified that phosphatases like Dog1 and Dog2, which dephosphorylate 2DG-6-P, are crucial for detoxification. nih.govbiorxiv.org By studying how signaling pathways (like the UPR and MAPK pathways) regulate these enzymes, the yeast model provides insights into the cellular strategies for managing toxic phosphorylated sugars. nih.gov

Cancer Cell Lines: Given the interest in 2DG as an anti-cancer agent, various cancer cell lines are used to study its effects. mdpi.com Glioblastoma (GBM) cells, for example, have been used to evaluate the efficacy of novel halogenated 2-DG analogs. mdpi.com Human breast cancer cells and HeLa cells have also been used to study the synergistic effects of 2DG with other treatments and to investigate resistance mechanisms, such as the overexpression of phosphatases that can detoxify 2DG-6-P. nih.govfrontiersin.org These models are crucial for exploring how the metabolism of 2DG to products like 2DG-1-P might influence therapeutic outcomes.

Table 3: In Vitro Models in this compound Related Research

| Model Type | Specific Example | Research Focus | Key Findings | Citations |

|---|---|---|---|---|

| Biochemical | Purified Phosphoglucomutase | Synthesis of 2DG-1-P | Demonstrated the direct enzymatic conversion of 2DG-6-P to 2DG-1-P and 2DG-1,6-P2. | wiley.com |

| Biochemical | Purified Human HDHD1 Phosphatase | Detoxification of 2DG-6-P | Showed that the human enzyme can dephosphorylate 2DG-6-P, a potential resistance mechanism. | nih.govbiorxiv.org |

| Primary Cells | Primary Rat Astrocytes | Cellular metabolism of 2DG | Confirmed the formation of 2DG-1-P and its incorporation into glycogen in a neural cell type. | nih.gov |

| Yeast | Saccharomyces cerevisiae | 2DG resistance mechanisms | Identified phosphatases (Dog1/Dog2) and signaling pathways (UPR, MAPK) that regulate 2DG-6-P levels. | nih.govbiorxiv.org |

| Cancer Cells | Glioblastoma (GBM) cell lines | Efficacy of 2DG analogs | Used to test novel halogenated 2DG derivatives and their inhibitory effects on glycolysis. | mdpi.com |

| Cancer Cells | HeLa Cells | 2DG resistance mechanisms | Showed that overexpression of the human phosphatase HDHD1 confers resistance to 2DG. | nih.govbiorxiv.org |

Emerging Research Perspectives for 2 Deoxyglucose 1 Phosphate

Elucidation of Undefined Metabolic Fates and Products of 2-Deoxyglucose-1-phosphate

The canonical understanding of 2-DG metabolism involves its phosphorylation to 2-DG-6-P, which is considered a metabolic dead-end as it cannot be readily isomerized to fructose-6-phosphate (B1210287) and thus inhibits glycolysis. nih.govpnas.org However, studies have demonstrated that the metabolic fate of 2-DG is more complex than previously recognized. wiley.com

Research has shown that 2-DG-6-P can be a substrate for the enzyme phosphoglucomutase, which typically catalyzes the interconversion of glucose-6-phosphate and glucose-1-phosphate. This action converts 2-DG-6-P into 2-DG-1-P. wiley.com The presence of 2-DG-1-P has been confirmed in brain tissue of rats administered 2-DG. wiley.comnih.gov

Beyond the formation of 2-DG-1-P, further metabolism leads to other, less-characterized products. Studies using radiolabeled 2-DG or its fluorine-18 (B77423) analog (¹⁸F-FDG) have identified several downstream metabolites in various tissues, indicating that the metabolic block is not absolute. These findings challenge the long-held assumption that the accumulation of 2-DG-6-P is the sole outcome of 2-DG administration. wiley.com

One of the key metabolites identified is 2-deoxy-D-glucose-1,6-bisphosphate (DG-1,6-P₂). wiley.com Its formation from 2-DG-1-P is plausible through the action of phosphoglucomutase, which uses glucose-1,6-bisphosphate as a cofactor and can transfer a phosphate (B84403) group. wiley.com Additionally, nucleotide derivatives of 2-DG have been detected, suggesting that 2-DG-1-P may enter pathways typically reserved for glucose-1-phosphate, such as the synthesis of UDP-glucose, leading to the formation of compounds like UDP-2-deoxyglucose. researchgate.net The identification of these metabolites underscores a more extensive and intricate metabolism of 2-DG than is commonly acknowledged. wiley.com

Table 1: Less-Characterized Metabolites Downstream of 2-Deoxyglucose-6-Phosphate

| Metabolite | Precursor | Tissue/Organism Studied | Key Finding |

|---|---|---|---|

| This compound (2-DG-1-P) | 2-Deoxyglucose-6-phosphate | Rat Brain | Identified as a significant metabolite, comprising ~5% of total 14C from labeled 2-DG after 45 minutes. wiley.com |

| 2-Deoxy-D-glucose-1,6-bisphosphate (DG-1,6-P₂) | This compound | Rat Brain, Mouse Tumors | Detected as a major acid-labile derivative, suggesting further phosphorylation. wiley.com |

| 2-18F-fluoro-2-deoxy-6-phospho-d-gluconate (18F-FD-PG1) | 2-18F-fluoro-2-deoxy-D-glucose-6-phosphate | Mouse Tumors | Shows that 2-DG-6-P can be oxidized and enter the pentose (B10789219) phosphate pathway. |

| Nucleotide derivatives of 18F-FDG | 18F-FDG-1-phosphate | Mouse Brain, Rat Sarcoma | Indicates potential incorporation into nucleotide sugar pathways, similar to UDP-glucose synthesis. researchgate.net |

Exploration of Novel Biochemical Functions of this compound Beyond Known Biosynthetic Roles

The existence of 2-DG-1-P and its derivatives implies biochemical functions that extend beyond their identities as mere intermediates. Their formation and accumulation can interfere with cellular processes in ways that are distinct from the direct enzymatic inhibition caused by 2-DG-6-P.

A primary area of exploration is the disruption of glycogen (B147801) metabolism. The enzyme phosphoglucomutase is a critical link between glycolysis and glycogen synthesis/breakdown. The conversion of 2-DG-6-P to 2-DG-1-P by this enzyme suggests a direct competition with the natural substrate, glucose-6-phosphate. This could impair the cell's ability to synthesize glucose-1-phosphate, the direct precursor for glycogen synthesis. Indeed, the incorporation of 2-DG into glycogen has been reported, which would proceed via a UDP-2-deoxyglucose intermediate formed from 2-DG-1-P, potentially disrupting the structure and function of glycogen polymers. nih.gov

Furthermore, the structural similarity of 2-DG to mannose means that its metabolites can interfere with mannose-related pathways. frontiersin.orgnih.gov The formation of 2-DG-1-P could potentially interfere with the action of phosphomannomutase, an enzyme crucial for producing mannose-1-phosphate, a key building block for N-linked glycosylation. This interference with glycosylation processes can lead to endoplasmic reticulum (ER) stress and activation of the unfolded protein response (UPR), a cellular stress pathway. ijbcp.combiorxiv.orgwikipedia.org While often attributed to 2-DG generally, the specific roles of its various phosphorylated forms in this process are an active area of research.

Another emerging perspective is the potential for 2-DG-1-P and its derivatives to act as allosteric regulators of various enzymes. The accumulation of unusual sugar phosphates can alter the metabolic landscape and influence enzyme activity through non-competitive binding, similar to how 2-DG-6-P inhibits hexokinase. pnas.org This could have wide-ranging effects on cellular signaling and metabolic homeostasis, including the activation of stress-response pathways like the AMP-activated protein kinase (AMPK) pathway, which senses energy depletion and cellular stress. researchgate.netmdpi.com

Table 2: Exploratory Biochemical Functions of this compound

| Potential Function | Proposed Mechanism | Supporting Rationale |

|---|---|---|

| Interference with Glycogen Metabolism | Competitive inhibition of phosphoglucomutase and incorporation into glycogen via UDP-2-deoxyglucose. | The enzyme that forms 2-DG-1-P is central to glycogen metabolism. Incorporation of 2-DG into glycogen has been observed in brain tissue. nih.gov |

| Disruption of N-linked Glycosylation | Potential interference with phosphomannomutase and the mannose metabolic pathway. | 2-DG is structurally similar to mannose, and its administration is known to induce ER stress, a consequence of faulty glycosylation. frontiersin.orgbiorxiv.org |

| Allosteric Regulation of Enzymes | Accumulation of an unnatural metabolite (2-DG-1-P) may influence the activity of other metabolic enzymes. | The accumulation of 2-DG-6-P is known to allosterically inhibit hexokinase; similar effects are plausible for 2-DG-1-P on other enzymes. pnas.org |

| Induction of Cellular Stress Pathways | Perturbation of multiple metabolic nodes (glycolysis, glycogen synthesis, glycosylation) contributes to overall cellular stress, activating pathways like AMPK. | 2-DG is a known activator of AMPK and other stress responses, likely due to a combination of its metabolic effects. researchgate.netmdpi.com |

Compound Reference Table

Q & A

Basic Research Questions

Q. How is radiolabeled 2-deoxyglucose-1-phosphate used to trace glucose metabolism in vivo, and what experimental controls are critical for validity?

- Methodological Answer : The [¹⁴C]2-deoxyglucose (2-DG) method involves intravenous administration of the tracer, followed by monitoring plasma and tissue concentrations. Hexokinase phosphorylates 2-DG to 2-deoxyglucose-6-phosphate, which is trapped intracellularly. Autoradiography quantifies local cerebral glucose utilization . Key controls include:

- Baseline plasma glucose measurements to ensure steady-state conditions.

- Validation of hexokinase activity using inhibitors (e.g., 2-deoxyglucose-6-phosphate analogs) to confirm specificity.

- Normalization of autoradiographic data to account for regional blood flow variations.

Q. What enzymatic assays are suitable for quantifying this compound in metabolic studies?

- Methodological Answer : Coupled spectrophotometric assays using hexokinase and glucose-6-phosphate dehydrogenase (G6PDH) are common. For example:

- Hexokinase converts this compound to 2-deoxyglucose-6-phosphate, which is oxidized by G6PDH with NAD⁺ reduction. NADH absorbance at 340 nm is measured .

- Controls: Use of enzyme-specific inhibitors (e.g., mannoheptulose for hexokinase) and calibration with known 2-DG-1-P standards.

Advanced Research Questions

Q. How can conflicting kinetic data on hexokinase phosphorylation of this compound versus glucose be resolved?

- Methodological Answer : Discrepancies arise from differences in enzyme isoforms (e.g., brain vs. liver hexokinase) and assay conditions. To address this:

- Perform in vitro kinetic assays under standardized pH, temperature, and cofactor (Mg²⁺/ATP) conditions .

- Use isotopic competition assays with [³H]glucose and [¹⁴C]2-DG-1-P to directly compare substrate preferences .

- Validate findings with structural studies (e.g., X-ray crystallography) to assess active-site interactions .

Q. What experimental designs are optimal for studying this compound’s role in metabolic inhibition under hypoxia?

- Methodological Answer : Hypoxia alters glycolytic flux and mitochondrial respiration. Key approaches include:

- Isotope Tracing : Co-administer [U-¹³C]glucose and 2-DG-1-P to track carbon redistribution via LC-MS .

- Metabolite Profiling : Measure ATP/ADP ratios, lactate production, and hypoxia-inducible factor (HIF) activation to correlate with 2-DG-1-P accumulation .

- Genetic Knockdowns : Silencing HIF-1α or hexokinase 2 (HK2) to dissect their roles in 2-DG-1-P-mediated metabolic reprogramming .

Q. How can researchers differentiate this compound’s effects on glycogen metabolism from its interference with glycolysis?

- Methodological Answer : Use tissue-specific models (e.g., hepatocytes vs. neurons) and targeted assays:

- Glycogen Synthesis : Measure incorporation of 2-DG-1-P into glycogen using [¹⁴C]2-DG-1-P and glycogen synthase activity assays .

- Glycolytic Flux : Employ metabolic flux analysis (MFA) with ²H₂O to track deuterium incorporation into lactate, bypassing 2-DG-1-P’s competitive inhibition .

- Pharmacological Blockers : Apply glycogen phosphorylase inhibitors (e.g., CP-91149) to isolate glycolytic effects .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing autoradiographic data from this compound studies?

- Methodological Answer :

- Regional Analysis : Use voxel-based morphometry (VBM) to compare glucose utilization across brain regions .

- Normalization : Correct for inter-subject variability by expressing data as a percentage of whole-brain glucose consumption.

- Multivariate Regression : Account for covariates like anesthesia depth or plasma glucose fluctuations .

Q. How can mass spectrometry (MS) distinguish this compound from structurally similar metabolites (e.g., glucose-1-phosphate)?

- Methodological Answer :

- Fragmentation Patterns : Leverage high-resolution MS/MS to identify unique fragments (e.g., m/z 97 for phosphate group in 2-DG-1-P vs. m/z 163 for glucose-1-phosphate) .

- Isotopic Labeling : Use ¹³C-labeled internal standards to improve quantification accuracy .

- Chromatographic Separation : Optimize HILIC or ion-pairing LC methods to resolve isobaric species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.